![molecular formula C14H19N3O2 B5703791 N'-[(3-cyclopentylpropanoyl)oxy]-4-pyridinecarboximidamide](/img/structure/B5703791.png)
N'-[(3-cyclopentylpropanoyl)oxy]-4-pyridinecarboximidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N'-[(3-cyclopentylpropanoyl)oxy]-4-pyridinecarboximidamide is a compound that has gained significant attention in the field of scientific research. It is a chemical compound that has been synthesized and studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and pharmacology.
Wirkmechanismus
The mechanism of action of N'-[(3-cyclopentylpropanoyl)oxy]-4-pyridinecarboximidamide is not fully understood. However, it has been suggested that it may act by inhibiting certain enzymes or proteins involved in disease processes, leading to a reduction in disease symptoms.
Biochemical and Physiological Effects:
Studies have shown that N'-[(3-cyclopentylpropanoyl)oxy]-4-pyridinecarboximidamide has various biochemical and physiological effects. It has been found to have anti-inflammatory, anti-cancer, and neuroprotective effects. It has also been shown to have an effect on the immune system, specifically on T-cells.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N'-[(3-cyclopentylpropanoyl)oxy]-4-pyridinecarboximidamide in lab experiments is its potential as a lead compound for drug discovery. It has also been found to have low toxicity, making it a safer option for use in experiments. One limitation is that its mechanism of action is not fully understood, which can make it difficult to interpret results.
Zukünftige Richtungen
There are several future directions for the study of N'-[(3-cyclopentylpropanoyl)oxy]-4-pyridinecarboximidamide. One direction is to further investigate its mechanism of action, which could lead to the development of more effective drugs. Another direction is to study its potential use in combination with other drugs for the treatment of various diseases. Finally, it could be studied for its potential use in other fields such as material science or catalysis.
In conclusion, N'-[(3-cyclopentylpropanoyl)oxy]-4-pyridinecarboximidamide is a compound that has potential applications in various fields of scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to fully understand the potential of this compound.
Synthesemethoden
The synthesis of N'-[(3-cyclopentylpropanoyl)oxy]-4-pyridinecarboximidamide involves the reaction of 4-pyridinecarboxylic acid with cyclopentylpropanoyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then reacted with N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to form the desired compound.
Wissenschaftliche Forschungsanwendungen
N'-[(3-cyclopentylpropanoyl)oxy]-4-pyridinecarboximidamide has been studied for its potential applications in various fields of scientific research. It has been found to have potential use in medicinal chemistry as a drug candidate for the treatment of various diseases such as cancer, inflammation, and neurodegenerative disorders. In addition, it has been studied for its potential use in drug discovery as a lead compound for the development of new drugs.
Eigenschaften
IUPAC Name |
[(Z)-[amino(pyridin-4-yl)methylidene]amino] 3-cyclopentylpropanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O2/c15-14(12-7-9-16-10-8-12)17-19-13(18)6-5-11-3-1-2-4-11/h7-11H,1-6H2,(H2,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSQGYULLFNHRFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CCC(=O)ON=C(C2=CC=NC=C2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(C1)CCC(=O)O/N=C(/C2=CC=NC=C2)\N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-[(3-cyclopentylpropanoyl)oxy]-4-pyridinecarboximidamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

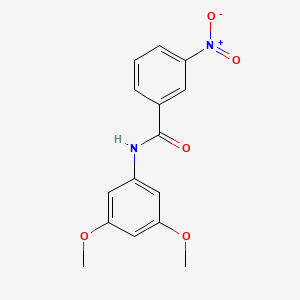
![6-chloro-7-[(2,4-difluorobenzyl)oxy]-4-methyl-2H-chromen-2-one](/img/structure/B5703718.png)
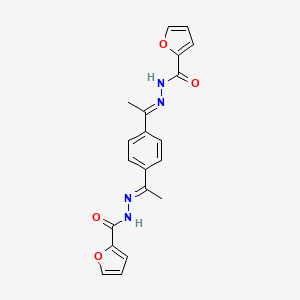


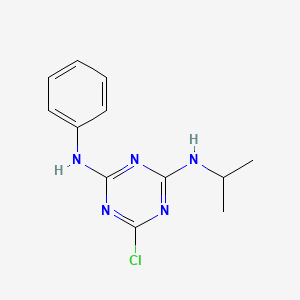
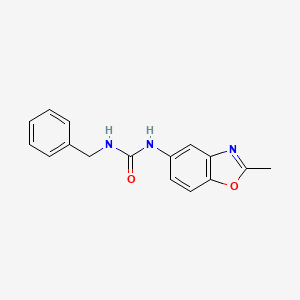
![N'-[4-methoxy-3-(methoxymethyl)benzylidene]-3-(3-nitro-1H-pyrazol-1-yl)propanohydrazide](/img/structure/B5703759.png)
![N-(4-methylphenyl)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B5703772.png)
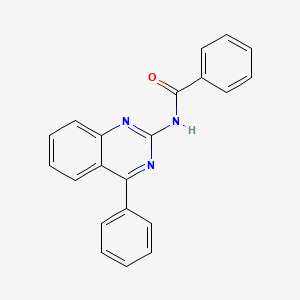
![5-methyl-4-{[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]methyl}-2-furoic acid](/img/structure/B5703789.png)
![2-[(2-chlorobenzyl)thio]-N-(2,5-dimethylphenyl)acetamide](/img/structure/B5703802.png)
![2-(2,5-dimethylphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5703804.png)
![N-[4-chloro-2-(trifluoromethyl)phenyl]-2-methylbenzamide](/img/structure/B5703808.png)